

Application Note: Spectrofluorimetric Determination of Procaine in Penicillin G Formulations

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Compound of Interest

Compound Name: *Penicillin G procaine hydrate*

Cat. No.: *B1679273*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Procaine is a local anesthetic agent often combined with Penicillin G to reduce pain upon intramuscular injection and to act as a depot, allowing for slower release and prolonged action of the antibiotic. The accurate quantification of procaine in these formulations is crucial for ensuring product quality, safety, and efficacy. Spectrofluorimetry offers a sensitive, selective, and rapid analytical method for this purpose. This application note details two primary spectrofluorimetric methods for the determination of procaine in Penicillin G formulations: one based on the native fluorescence of procaine and an alternative method involving its hydrolysis product.

Principle

The inherent fluorescence of the procaine molecule allows for its direct quantification. When excited at a specific wavelength, procaine emits light at a longer wavelength, and the intensity of this emission is directly proportional to its concentration. An alternative method relies on the

hydrolysis of procaine to 4-aminobenzoate, which also exhibits strong fluorescence, providing another avenue for quantification.

Experimental Protocols

Method 1: Determination of Procaine via Native Fluorescence

This method is based on the direct measurement of the native fluorescence of procaine in an ethanol/water medium.

3.1.1. Reagents and Materials

- Procaine Hydrochloride Reference Standard
- Penicillin G Procaine Formulation
- Ethanol (Spectroscopic Grade)
- Deionized Water
- Ammonium/Ammonia Buffer (pH 10.0)

3.1.2. Instrumentation

- Spectrofluorometer
- Volumetric flasks
- Pipettes
- pH meter

3.1.3. Preparation of Solutions

- Stock Standard Solution of Procaine (100 ppm): Accurately weigh and dissolve an appropriate amount of Procaine Hydrochloride Reference Standard in deionized water to obtain a concentration of 100 ppm.

- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock standard solution with a 60% V/V ethanol/water mixture to achieve concentrations ranging from 0.10 to 1.0 ppm. To each 10 mL of the working standard, add 1 mL of ammonium/ammonia buffer (pH 10.0) to adjust the apparent pH to 9.9.[1]
- **Sample Solution:** Accurately weigh a portion of the Penicillin G procaine formulation, dissolve it in the 60% V/V ethanol/water mixture, and dilute to fall within the linear range of the standard curve. Filter the solution if necessary. Add the ammonium/ammonia buffer in the same proportion as for the standard solutions.

3.1.4. Spectrofluorimetric Analysis

- Set the excitation wavelength of the spectrofluorometer to 294 nm and the emission wavelength to 348 nm.[1]
- Calibrate the instrument using the blank solution (60% V/V ethanol/water with buffer).
- Measure the fluorescence intensity of each working standard solution and the sample solution.
- Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the working standard solutions.
- Determine the concentration of procaine in the sample solution from the calibration curve.

Method 2: Determination via Hydrolysis to 4-Aminobenzoate

This method involves the hydrolysis of procaine to 4-aminobenzoate in an alkaline medium, followed by the measurement of the fluorescence of the hydrolysis product.[2][3]

3.2.1. Reagents and Materials

- Procaine Hydrochloride Reference Standard
- Penicillin G Procaine Formulation

- Sodium Hydroxide (NaOH) solution (to achieve pH 12)
- Deionized Water

3.2.2. Instrumentation

- Spectrofluorometer
- Volumetric flasks
- Pipettes
- pH meter

3.2.3. Preparation of Solutions

- Stock Standard Solution of Procaine (100 ppm): Prepare as described in section 3.1.3.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with deionized water. Adjust the pH of each solution to 12 with the NaOH solution.
- Sample Solution: Accurately weigh a portion of the Penicillin G procaine formulation, dissolve it in deionized water, and dilute to fall within the linear range of the standard curve. Adjust the pH to 12 with the NaOH solution.

3.2.4. Spectrofluorimetric Analysis

- Set the excitation wavelength of the spectrofluorometer to 268 nm and the emission wavelength to 340 nm.[\[2\]](#)[\[3\]](#)
- Calibrate the instrument using a blank solution (deionized water at pH 12).
- Measure the fluorescence intensity of the working standard solutions and the sample solution.
- Construct a calibration curve and determine the concentration of procaine in the sample as described in section 3.1.4.

Data Presentation

The quantitative data for the described methods are summarized in the tables below.

Table 1: Method Parameters for Spectrofluorimetric Determination of Procaine

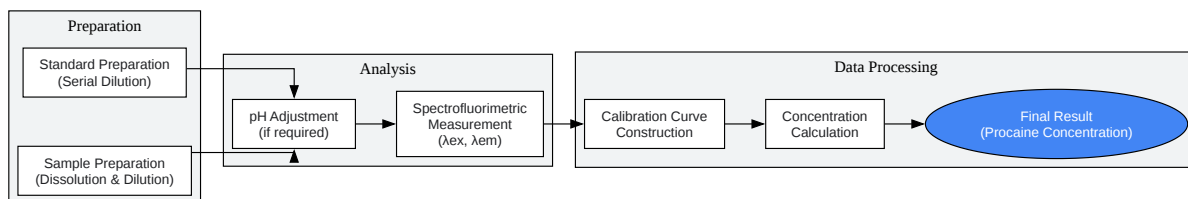
Parameter	Method 1: Native Fluorescence	Method 2: Hydrolysis Product
Excitation Wavelength (λ_{ex})	294 nm[1]	268 nm[2][3]
Emission Wavelength (λ_{em})	348 nm[1]	340 nm[2][3]
Medium	60% V/V Ethanol/Water[1]	Aqueous, pH 12[2][3]
pH	Apparent pH 9.9[1]	12[2][3]

Table 2: Performance Characteristics of Spectrofluorimetric Methods for Procaine

Parameter	Method 1: Native Fluorescence	Method 2: Hydrolysis Product
Linearity Range	0.10 - 1.0 ppm[1]	Not explicitly stated, but linearity is confirmed.
Limit of Detection (LOD)	Not explicitly stated	49 ng/mL[2][3]
Correlation Coefficient (r)	-	0.9996[2][3]
Relative Standard Deviation (RSD)	Not explicitly stated	3.4%[2][3]

Visualization

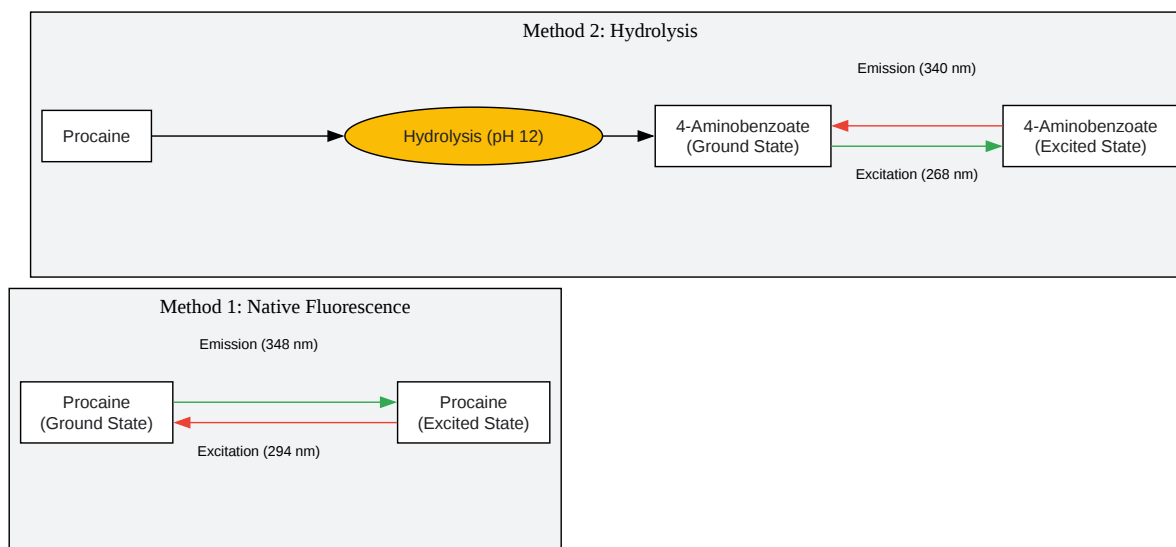
Experimental Workflow Diagram



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Caption: Workflow for the spectrofluorimetric determination of procaine.

Signaling Pathway (Chemical Principle)



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Caption: Chemical principles of the spectrofluorimetric methods for procaine.

Conclusion

The spectrofluorimetric methods described are suitable for the rapid and accurate determination of procaine in Penicillin G formulations. The native fluorescence method is direct and simple, while the hydrolysis method offers an alternative with a good limit of detection. The choice of method may depend on the specific formulation and available instrumentation. These protocols provide a solid foundation for the quality control and analysis of procaine in pharmaceutical preparations.

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